4-(3-Fluorophenyl)-1H-pyrazole
Overview
Description
4-(3-Fluorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom on the phenyl ring at the 3-position adds unique properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-fluorophenylboronic acid, have been used in the preparation of layer-by-layer (lbl) films . Another compound, (3S,4S)-4-aminopyrrolidine-3-ol derivatives, has shown potential anti-Alzheimer’s disease (AD) agents with target selectivity toward BACE1 .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through reversible chemical bond formation
Biochemical Pathways
For instance, synthetic cathinones, a group of compounds that includes pyrrolidine derivatives, have been shown to inhibit the reuptake of serotonin, norepinephrine, or dopamine in the synaptic cleft .
Pharmacokinetics
The pharmacokinetics of a drug molecule generally reflect how it is absorbed, distributed in the body, and cleared from the body through metabolism and excretion
Result of Action
A compound with a similar structure, bis-(3-deoxy-3-(4-(3-fluorophenyl)-1h-1,2,3-triazol-1-yl)-beta-d-galactopyranosyl) sulfane (also known as td139), has been granted orphan designation for the treatment of idiopathic pulmonary fibrosis .
Action Environment
It is known that many compounds are sensitive to environmental conditions such as temperature, light, and humidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1H-pyrazole typically involves the cyclization of hydrazine derivatives with 3-fluorophenyl-substituted ketones or aldehydes. One common method is the reaction of 3-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted phenyl-pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-1H-pyrazole: Similar structure but with the fluorine atom at the 4-position.
4-(3-Chlorophenyl)-1H-pyrazole: Similar structure with a chlorine atom instead of fluorine.
4-(3-Methylphenyl)-1H-pyrazole: Similar structure with a methyl group instead of fluorine.
Uniqueness
4-(3-Fluorophenyl)-1H-pyrazole is unique due to the presence of the fluorine atom at the 3-position, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGNDTNLNLHLKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305666 | |
Record name | 4-(3-Fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196145-51-3 | |
Record name | 4-(3-Fluorophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196145-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-fluorophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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